![molecular formula C10H4FNO2 B1383546 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile CAS No. 1159978-71-8](/img/structure/B1383546.png)
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile
Overview
Description
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C10H4FNO2 and a molecular weight of 189.14 g/mol It is a derivative of chromene, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with malononitrile in the presence of a base, followed by fluorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile has the molecular formula CHFNO and features a chromene backbone with a cyano group at the 3-position and a fluorine atom at the 7-position. The compound's structure can be represented with the following SMILES notation: N#CC1=COC2=CC(F)=CC=C2C1=O
.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The introduction of the fluorine atom in this compound enhances its biological activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes. This property positions it as a promising agent in the development of new antibiotics .
3. Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes related to disease processes, such as kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Materials Science Applications
1. Photonic Devices
Due to its unique optical properties, this compound is being explored for applications in photonic devices. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
2. Polymer Chemistry
The compound serves as a building block for synthesizing polymers with enhanced mechanical and thermal properties. Incorporating chromene units into polymer matrices can improve their stability and functionality, making them suitable for advanced material applications .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the condensation of appropriate aldehydes with malononitrile followed by cyclization reactions.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability compared to control groups, highlighting its potential as an effective anticancer agent.
Parameter | Control Group | Treated Group |
---|---|---|
Cell Viability (%) | 100% | 45% |
Apoptosis Rate (%) | 5% | 35% |
Mechanism of Action
The mechanism of action of 7-Fluoro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is facilitated by π-π stacking and hydrogen bonding interactions within the enzyme’s active site . Molecular dynamics simulations have shown that the R-enantiomer of this compound exhibits superior binding stability compared to the S-enantiomer .
Comparison with Similar Compounds
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile can be compared with other chromene derivatives such as:
- 7-Chloro-4-oxo-4H-chromene-3-carbonitrile
- 7-Bromo-4-oxo-4H-chromene-3-carbonitrile
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of a fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
7-Fluoro-4-oxo-4H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorine atom at the 7-position, which influences its lipophilicity and metabolic stability, enhancing its potential as a therapeutic agent.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting tyrosinase , an enzyme crucial in melanin biosynthesis. By inhibiting tyrosinase, this compound may help in treating hyperpigmentation disorders. The binding interactions include π-π stacking and hydrogen bonding within the enzyme's active site, effectively blocking substrate access and preventing melanin production.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited varying degrees of growth inhibition, with IC50 values indicating its potency:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast) | 2.4 ± 0.1 |
HCT-116 (Colon) | 3.2 ± 0.1 |
PC-3 (Prostate) | 2.5 ± 0.1 |
A549 (Lung) | 3.0 ± 0.1 |
HepG2 (Liver) | 5.0 ± 0.1 |
These results indicate that the compound is particularly effective against prostate and lung cancer cell lines compared to standard chemotherapeutics like Vinblastine and Colchicine .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its inhibitory effects on other enzymes:
- Tyrosinase : Inhibition leads to reduced melanin production.
- Cyclooxygenase (COX) : Moderate inhibition observed, suggesting anti-inflammatory properties.
- Lipoxygenases (LOX) : Potential for use in conditions involving oxidative stress.
Comparative Studies
When compared to other chromene derivatives, such as 7-Chloro and 7-Bromo analogs, the fluorinated version exhibits superior metabolic stability and enhanced lipophilicity, which are critical for bioavailability and therapeutic efficacy.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Melanogenesis : This study demonstrated that treatment with this compound significantly reduced melanin levels in human melanoma cells, supporting its application in skin lightening formulations.
- Anticancer Screening : A comprehensive evaluation across multiple cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in resistant cancer types .
Properties
IUPAC Name |
7-fluoro-4-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4FNO2/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAUVWFIZOLROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255038 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159978-71-8 | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-oxo-4H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401255038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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